molecular formula C14H21N3O2S B6762574 N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-3-ylmethyl)cyclopropanamine

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-3-ylmethyl)cyclopropanamine

Cat. No.: B6762574
M. Wt: 295.40 g/mol
InChI Key: ANRKMPVLBYSZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-3-ylmethyl)cyclopropanamine is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyridine moiety, and a thiazolidine ring

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-20(19)10-2-7-17(20)9-8-16(14-4-5-14)12-13-3-1-6-15-11-13/h1,3,6,11,14H,2,4-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRKMPVLBYSZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCN(CC2=CN=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-3-ylmethyl)cyclopropanamine typically involves multiple steps. One common approach starts with the preparation of the thiazolidine ring, followed by the introduction of the pyridine moiety and the cyclopropane ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-3-ylmethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The thiazolidine ring can interact with thiol groups in proteins, while the pyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-2-ylmethyl)cyclopropanamine
  • N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-4-ylmethyl)cyclopropanamine
  • N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(quinolin-3-ylmethyl)cyclopropanamine

Uniqueness

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-(pyridin-3-ylmethyl)cyclopropanamine is unique due to its specific structural features, such as the position of the pyridine moiety and the presence of the cyclopropane ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.